molecular formula C17H20N2O3S B5795026 N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide

N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5795026
M. Wt: 332.4 g/mol
InChI Key: LKQCULAVYARNQS-UHFFFAOYSA-N
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Description

N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C17H20N2O3S. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. It is characterized by the presence of a benzyl group, an ethyl group, and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety .

Future Directions

Future research could focus on further understanding the pharmacological activities of “N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide” and similar compounds, particularly their antimicrobial and anticancer properties . Additionally, more studies could be conducted to elucidate their mechanism of action and potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride and ethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzenesulfonamide attacks the benzyl chloride, followed by the addition of ethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
  • N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide derivatives
  • N-{4-[benzyl(propyl)sulfamoyl]phenyl}acetamide

Uniqueness

This compound is unique due to its specific combination of benzyl and ethyl groups attached to the sulfamoyl moiety. This structural configuration imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[benzyl(ethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-19(13-15-7-5-4-6-8-15)23(21,22)17-11-9-16(10-12-17)18-14(2)20/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQCULAVYARNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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